![molecular formula C11H18O3 B15299824 Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15299824.png)
Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,3-dimethyl-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic compound featuring a unique oxabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can be achieved through enantioselective synthesis under metal-free conditions. A notable method involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities. This process is mediated by an organic base and operates under mild and operationally simple conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of enantioselective synthesis and tandem reactions can be scaled up for industrial applications. The use of organic bases and mild reaction conditions makes this process potentially suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, organic bases for enantioselective synthesis, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: The compound’s potential bioactivity makes it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: A similar compound with a different substitution pattern.
Bicyclo[1.1.1]pentane: Another bicyclic compound with distinct structural features.
Cubane: A highly symmetrical bicyclic compound with unique properties.
Uniqueness
Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific substitution pattern and the presence of an oxabicyclo structure. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-8-11(9(12)13-3)6-4-10(2,14-8)5-7-11/h8H,4-7H2,1-3H3 |
Clave InChI |
FZSKTXAVMOOXDL-UHFFFAOYSA-N |
SMILES canónico |
CC1C2(CCC(O1)(CC2)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


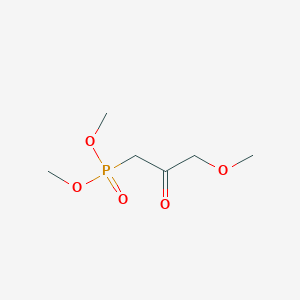






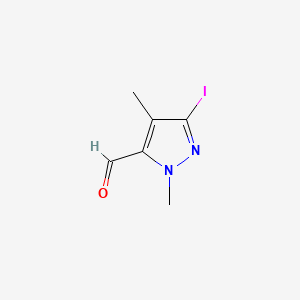
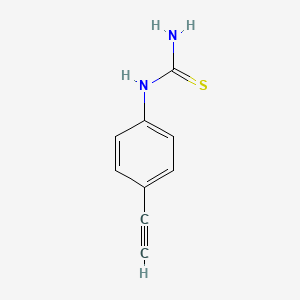

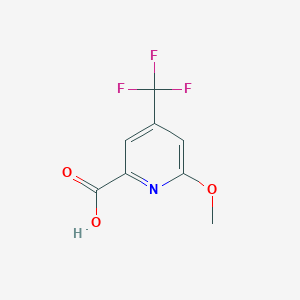
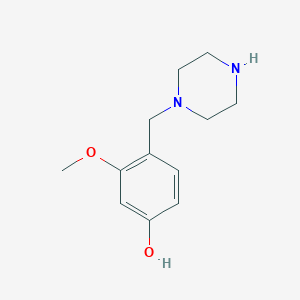
![Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15299817.png)
![diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride](/img/structure/B15299831.png)
